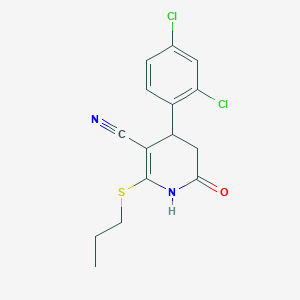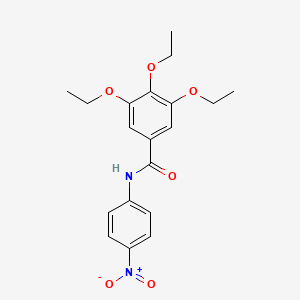![molecular formula C24H30N2O9 B5203135 1-(2,4-dimethoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine oxalate](/img/structure/B5203135.png)
1-(2,4-dimethoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-dimethoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine oxalate, also known as DMPEP, is a synthetic compound that belongs to the class of piperazine derivatives. DMPEP has been of great interest to researchers due to its potential therapeutic applications in the treatment of various neurological disorders such as depression and anxiety.
Aplicaciones Científicas De Investigación
1-(2,4-dimethoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine oxalate has been studied extensively for its potential therapeutic applications in the treatment of neurological disorders such as depression and anxiety. Several research studies have reported that this compound exhibits antidepressant and anxiolytic effects in animal models. This compound has also been shown to improve cognitive function and memory in animal studies. In addition, this compound has been studied for its potential use in the treatment of drug addiction and withdrawal symptoms.
Mecanismo De Acción
The exact mechanism of action of 1-(2,4-dimethoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine oxalate is not fully understood. However, it is believed that this compound acts by modulating the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. This compound has been shown to increase the levels of these neurotransmitters in animal studies, which may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in animal studies. It has been reported to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuronal survival and plasticity. This compound has also been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which may protect against oxidative stress-induced damage in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2,4-dimethoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine oxalate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory, and its purity can be determined using analytical techniques such as HPLC and NMR spectroscopy. This compound has also been shown to have low toxicity levels in animal studies, which makes it a relatively safe compound to work with in the laboratory.
However, there are also some limitations for lab experiments with this compound. The exact mechanism of action of this compound is not fully understood, which makes it difficult to design experiments to study its effects. In addition, the effects of this compound may vary depending on the animal model used, which makes it difficult to compare results across different studies.
Direcciones Futuras
There are several future directions for research on 1-(2,4-dimethoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine oxalate. One direction is to further investigate the mechanism of action of this compound and its effects on neurotransmitter levels in the brain. Another direction is to study the long-term effects of this compound on cognitive function and memory. In addition, future studies could investigate the potential use of this compound in the treatment of other neurological disorders such as Parkinson's disease and Alzheimer's disease.
Conclusion
In conclusion, this compound is a synthetic compound that has been of great interest to researchers due to its potential therapeutic applications in the treatment of neurological disorders such as depression and anxiety. This compound has been shown to exhibit antidepressant and anxiolytic effects in animal models, and it has also been studied for its potential use in the treatment of drug addiction and withdrawal symptoms. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Métodos De Síntesis
1-(2,4-dimethoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine oxalate can be synthesized through a multi-step process that involves the reaction of 2,4-dimethoxybenzyl chloride with piperazine, followed by the reaction of the resulting compound with 4-methoxyphenoxyacetic acid. The final product is obtained by the reaction of the intermediate with oxalic acid. The synthesis of this compound has been reported in several research papers, and the purity of the compound can be determined using analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Propiedades
IUPAC Name |
1-[4-[(2,4-dimethoxyphenyl)methyl]piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5.C2H2O4/c1-26-18-6-8-19(9-7-18)29-16-22(25)24-12-10-23(11-13-24)15-17-4-5-20(27-2)14-21(17)28-3;3-1(4)2(5)6/h4-9,14H,10-13,15-16H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARAOLOQUUNYITG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3=C(C=C(C=C3)OC)OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)-2-thiophenecarboxamide](/img/structure/B5203069.png)
![methyl 1-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-1H-indole-3-carboxylate](/img/structure/B5203074.png)
![allyl 3-(1,3-benzodioxol-5-yl)-2-[(4-butoxybenzoyl)amino]acrylate](/img/structure/B5203081.png)

![{[2,2-dimethyl-3-(2-methyl-1-propen-1-yl)cyclopropyl]methyl}amine hydrochloride](/img/structure/B5203087.png)
![2-amino-7-methyl-4-(2-methylphenyl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B5203091.png)
![2-isopropoxyethyl 4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5203099.png)

![N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5203115.png)

![4-[(4-cyclohexyl-1H-1,2,3-triazol-1-yl)methyl]-1-(1H-imidazol-5-ylcarbonyl)piperidine trifluoroacetate](/img/structure/B5203130.png)
![N-[3-{[5-(ethylthio)-1,3,4-thiadiazol-2-yl]amino}-1-(3-methoxyphenyl)-3-oxopropyl]benzamide](/img/structure/B5203147.png)
![5-[5-(ethoxymethyl)-1,2,4-oxadiazol-3-yl]-6-methyl-2-(3-thienylcarbonyl)-1,2,3,4-tetrahydro-2,7-naphthyridine](/img/structure/B5203151.png)